

Spectroscopic Profile of 2-(1H-Pyrrol-1-yl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(1H-Pyrrol-1-yl)aniline

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(1H-pyrrol-1-yl)aniline**, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and application.

Executive Summary

2-(1H-Pyrrol-1-yl)aniline is a bifunctional aromatic compound featuring both a pyrrole and an aniline moiety. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its utilization in the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide summarizes the key spectroscopic signatures of **2-(1H-pyrrol-1-yl)aniline**, providing quantitative data in structured tables, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative NMR, IR, and MS data for **2-(1H-pyrrol-1-yl)aniline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.16-7.12	m	-	2H, Ar-H
6.82	t	2.1	2H, Pyrrole-H
6.79-6.75	m	-	2H, Ar-H
6.33	t	2.0	2H, Pyrrole-H
3.68	s	-	2H, NH_2

Solvent: CDCl_3 , Frequency: 400 MHz^[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
142.07	Ar-C
128.59	Ar-C
127.54	Ar-C
127.20	Ar-C
121.74	Pyrrole-C
118.43	Ar-C
116.13	Ar-C
109.42	Pyrrole-C

Solvent: CDCl_3 , Frequency: 100 MHz^[1]

Table 3: Infrared (IR) Spectroscopy Data

Technique	Absorption Bands (cm ⁻¹)	Source
FTIR (KBr Wafer)	Data not explicitly available in search results	MAYBRIDGE CHEMICAL COMPANY LTD.[2]
ATR-IR	Data not explicitly available in search results	Bio-Rad Laboratories, Inc.[2]
Vapor Phase IR	Data not explicitly available in search results	Sigma-Aldrich Co. LLC[2]

Table 4: Mass Spectrometry (MS) Data

Technique	m/z	Relative Intensity	Assignment
HRMS (M+H) ⁺	159.0917 (Calculated)	-	C ₁₀ H ₁₁ N ₂ ⁺
	159.0916 (Found)		
GC-MS	157	Top Peak	[M-H] ⁺ or fragment
158	2nd Highest	[M] ⁺	
130	3rd Highest	Fragment	

Source for HRMS:[1], Source for GC-MS: NIST Mass Spectrometry Data Center[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **2-(1H-pyrrol-1-yl)aniline**.

Instrumentation: A 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

Sample Preparation: The sample of **2-(1H-pyrrol-1-yl)aniline** was dissolved in deuterated chloroform (CDCl₃).

^1H NMR Spectroscopy Protocol:

- A standard 5 mm NMR tube was used.
- The prepared sample solution was transferred into the NMR tube.
- The spectrometer was tuned and shimmed for the CDCl_3 solvent.
- A standard one-pulse sequence was used to acquire the ^1H NMR spectrum.
- The spectral data was processed, including Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

^{13}C NMR Spectroscopy Protocol:

- The same sample and instrument were used as for ^1H NMR.
- A proton-decoupled pulse sequence was employed to acquire the ^{13}C NMR spectrum, resulting in single lines for each unique carbon atom.
- The data was processed similarly to the ^1H NMR spectrum. Chemical shifts were referenced to the CDCl_3 solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(1H-pyrrol-1-yl)aniline**.

Instrumentation:

- For FTIR (KBr Wafer): A standard FTIR spectrometer.
- For ATR-IR: A Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II accessory.[\[2\]](#)

FTIR (KBr Wafer) Protocol:

- A small amount of **2-(1H-pyrrol-1-yl)aniline** was ground with dry potassium bromide (KBr) powder in an agate mortar.

- The mixture was pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet was placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum was recorded over the standard mid-IR range (typically 4000-400 cm^{-1}).

Attenuated Total Reflectance (ATR)-IR Protocol:

- A small amount of the solid sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Pressure was applied to ensure good contact between the sample and the crystal.
- The infrared spectrum was recorded. The evanescent wave penetrates the sample, and the resulting absorption spectrum is measured.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(1H-pyrrol-1-yl)aniline**.

Instrumentation:

- For HRMS: A high-resolution mass spectrometer.
- For GC-MS: A gas chromatograph coupled to a mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) Protocol:

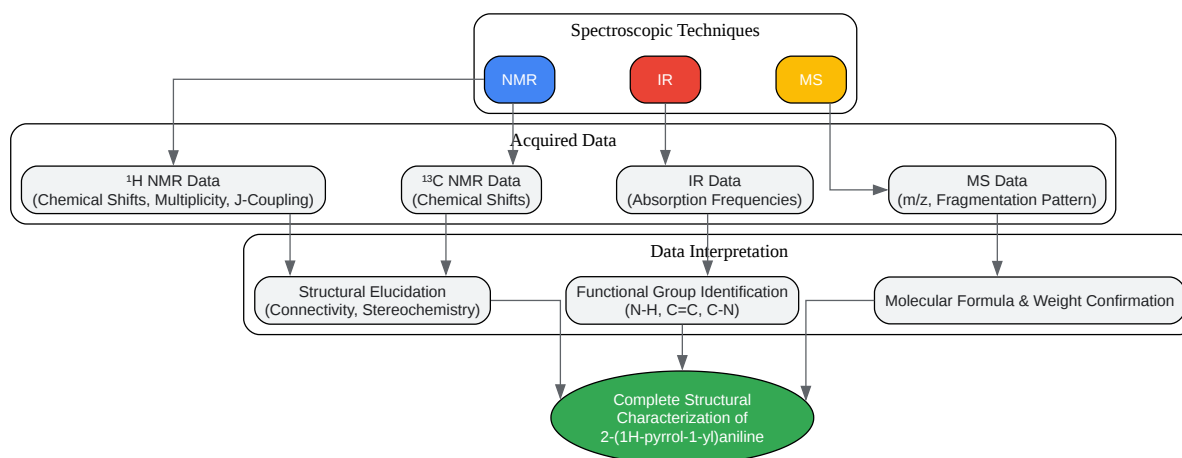
- The sample was introduced into the ion source of the mass spectrometer.
- The molecule was ionized, typically using a soft ionization technique like electrospray ionization (ESI) to observe the protonated molecular ion ($[\text{M}+\text{H}]^+$).
- The mass-to-charge ratio of the ions was measured with high accuracy to determine the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- A dilute solution of the sample was prepared in a volatile solvent.
- The solution was injected into the gas chromatograph, where the compound was vaporized and separated from any impurities on a capillary column.
- The separated compound eluted from the GC column and entered the mass spectrometer's ion source.
- The molecules were ionized, typically by electron impact (EI), which causes fragmentation.
- The mass spectrometer scanned a range of m/z values to detect the parent ion and its fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-(1H-pyrrol-1-yl)aniline**.



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Spectroscopic Analysis Workflow for **2-(1H-pyrrol-1-yl)aniline**.

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